5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol
Overview
Description
6-nitro-3-phenyl-1H-benzimidazole-2-thione is a member of benzimidazoles.
Scientific Research Applications
Anticancer Potential
A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds related to 6-nitro-3-phenyl-1H-benzimidazole-2-thione, have been synthesized and evaluated for their anticancer properties. For instance, Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] demonstrated significant cytotoxicity against various human neoplastic cell lines and induced apoptosis in the K562 cell line. This suggests potential anticancer applications for similar compounds (Romero-Castro et al., 2011).
Vasorelaxant Properties
Research has been conducted on 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives, including 5-nitro derivatives, for their vasorelaxant effects. The study indicates these compounds' potential in treating hypertensive diseases, showcasing their relaxant activity on isolated rat aortic rings (Estrada-Soto et al., 2006).
Role in Photographic Science
In photographic science, compounds like 6-nitro-benzimidazole have been studied for their effects on the imaging process of silver halide. These studies contribute to the understanding of latent image formation and development in photographic emulsions (Wen, 2000).
Antimicrobial Applications
N-substituted benzimidazoles, including nitro-phenyl acetamide benzimidazole derivatives, have been synthesized and evaluated for their antibacterial activity. Specifically, compounds like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide have shown significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their use as potent antibacterial agents (Chaudhari et al., 2020).
Antihypertensive Effects
Benzimidazole derivatives, including those with nitro groups, have been synthesized and screened for their antihypertensive activity. These studies contribute to the development of new therapeutic agents for hypertension (Sharma et al., 2010).
Carbon Dioxide Capture
Research into amine-functionalized benzimidazole-linked polymers, incorporating nitro groups, has shown enhanced CO2 uptake and selectivity, suggesting applications in environmental protection and fuel upgrading (Islamoglu et al., 2016).
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-nitro-3-phenyl-1H-benzimidazole-2-thione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-nitro-3-phenyl-1H-benzimidazole-2-thione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
6-nitro-3-phenyl-1H-benzimidazole-2-thione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of 6-nitro-3-phenyl-1H-benzimidazole-2-thione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
6-nitro-3-phenyl-1H-benzimidazole-2-thione exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
6-nitro-3-phenyl-1H-benzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-16(18)10-6-7-12-11(8-10)14-13(19)15(12)9-4-2-1-3-5-9/h1-8H,(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHFDVZZSAZCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319809 | |
Record name | 6-nitro-3-phenyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24840301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
733031-20-4 | |
Record name | 6-nitro-3-phenyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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